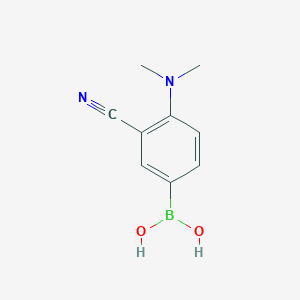

3-Cyano-4-(dimethylamino)phenylboronic acid

Description

BenchChem offers high-quality 3-Cyano-4-(dimethylamino)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-4-(dimethylamino)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-cyano-4-(dimethylamino)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O2/c1-12(2)9-4-3-8(10(13)14)5-7(9)6-11/h3-5,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQJXRPGAWLFGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N(C)C)C#N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Cyano-4-(dimethylamino)phenylboronic Acid

Introduction

3-Cyano-4-(dimethylamino)phenylboronic acid is a bespoke chemical entity of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional nature—comprising a boronic acid moiety, a cyano group, and a dimethylamino substituent—renders it a highly valuable building block. The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures that are common motifs in pharmaceutical agents and functional materials.[1][2] The electron-donating dimethylamino group and the electron-withdrawing cyano group modulate the electronic properties of the phenyl ring, influencing the reactivity and physicochemical characteristics of the resulting coupled products.

This guide provides a comprehensive, field-proven protocol for the synthesis of 3-Cyano-4-(dimethylamino)phenylboronic acid. The narrative is structured to not only provide a step-by-step methodology but also to explain the underlying chemical principles and the rationale behind the chosen synthetic strategy. The protocol is designed to be robust and reproducible, starting from a commercially available precursor and employing well-established, high-yielding chemical transformations.

Overall Synthetic Strategy

The synthesis of the target compound is approached via a two-step sequence, commencing with the commercially available 2-amino-4-bromobenzonitrile . This strategy is predicated on the initial installation of the dimethylamino group, followed by the conversion of the aryl bromide to the desired boronic acid functionality. This sequence is advantageous as it avoids potential complications of performing reactions on a molecule already bearing a sensitive boronic acid group.

The overall workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of 3-Cyano-4-(dimethylamino)phenylboronic acid.

Part 1: Synthesis of 4-Bromo-2-cyano-N,N-dimethylaniline (Intermediate 1)

Principle and Rationale

The initial step involves the exhaustive methylation of the primary amino group of 2-amino-4-bromobenzonitrile. While various methylating agents like methyl iodide or dimethyl sulfate could be employed, reductive amination offers a milder and often more efficient alternative, minimizing potential side reactions such as quaternization of the amine. This method utilizes formaldehyde as the source of the methyl groups and a mild reducing agent, sodium cyanoborohydride (NaBH₃CN), to reduce the intermediate iminium ion. The reaction proceeds in a one-pot fashion and is generally high-yielding. A detailed procedure for a similar transformation on 4-bromoaniline has been well-documented and serves as a reliable basis for this step.[3][4]

Detailed Experimental Protocol

Safety Precaution: Sodium cyanoborohydride is toxic and releases hydrogen cyanide upon contact with strong acids. Formaldehyde is a suspected carcinogen and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-bromobenzonitrile (5.0 g, 25.4 mmol, 1.0 equiv.).

-

Solvent and Reagents: Add tetrahydrofuran (THF, 125 mL) and stir to dissolve the starting material. To this solution, add aqueous formaldehyde (37 wt. %, 6.2 mL, 76.2 mmol, 3.0 equiv.).

-

Reductant Addition: In a separate beaker, dissolve sodium cyanoborohydride (4.8 g, 76.2 mmol, 3.0 equiv.) in THF (25 mL). Add this solution dropwise to the reaction mixture over 15 minutes at room temperature.

-

Acidification and Reaction: Slowly add glacial acetic acid (4.4 mL, 76.2 mmol, 3.0 equiv.) dropwise to the stirring mixture. The addition may cause slight effervescence.

-

Heating: Heat the reaction mixture to 50°C and allow it to stir at this temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After cooling the reaction to room temperature, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with water (1 x 100 mL) followed by brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude material can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 4-bromo-2-cyano-N,N-dimethylaniline as a solid.

Part 2: Synthesis of 3-Cyano-4-(dimethylamino)phenylboronic Acid Pinacol Ester

Principle and Rationale

The conversion of the aryl bromide (Intermediate 1) to a boronic ester is most effectively achieved via the Miyaura borylation reaction.[5][6][7] This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source. The reaction is highly valued for its broad functional group tolerance, making it ideal for substrates containing cyano and amino groups.[5][8]

An alternative route, the lithium-halogen exchange followed by borylation, presents challenges. The cyano group is susceptible to nucleophilic attack by organolithium reagents, and the dimethylamino group can act as a directing group for ortho-lithiation, potentially leading to a mixture of products.[9][10] Therefore, the milder, catalytic Miyaura borylation is the method of choice for its superior chemoselectivity and reliability. The product of this reaction is the pinacol ester of the boronic acid, which is generally more stable, easier to handle and purify than the free boronic acid, and can be used directly in subsequent Suzuki-Miyaura couplings.[6]

Reaction Mechanism: Miyaura Borylation

The catalytic cycle of the Miyaura borylation is a well-established process involving a Pd(0)/Pd(II) cycle.

Caption: Catalytic cycle of the Miyaura borylation reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of Intermediate 1 to form a Pd(II) species.

-

Ligand Exchange: The bromide on the palladium complex is exchanged with an acetate from the base (KOAc), which is believed to facilitate the subsequent step.[6]

-

Transmetalation: The diboron reagent transfers a boryl group to the palladium center, displacing the acetate.

-

Reductive Elimination: The desired aryl boronic ester is eliminated from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.

Detailed Experimental Protocol

Safety Precaution: Palladium catalysts can be pyrophoric. Handle all reagents in a well-ventilated fume hood and under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In an oven-dried Schlenk flask, combine 4-bromo-2-cyano-N,N-dimethylaniline (Intermediate 1, 2.25 g, 10.0 mmol, 1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 3.05 g, 12.0 mmol, 1.2 equiv.), and potassium acetate (KOAc, 1.96 g, 20.0 mmol, 2.0 equiv.).

-

Catalyst and Ligand: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 219 mg, 0.3 mmol, 3 mol%).

-

Inert Atmosphere and Solvent: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous 1,4-dioxane (50 mL) via syringe.

-

Heating: Heat the reaction mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite, washing the pad with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 3-cyano-4-(dimethylamino)phenylboronic acid pinacol ester as a solid.

Data Summary Table

| Step | Starting Material | Key Reagents | Molar Ratio (vs. SM) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | 2-Amino-4-bromobenzonitrile | HCHO, NaBH₃CN, CH₃COOH | 1.0 : 3.0 : 3.0 : 3.0 | THF | 50 | 16-24 | 75-85 |

| 2 | 4-Bromo-2-cyano-N,N-dimethylaniline | B₂pin₂, Pd(dppf)Cl₂, KOAc | 1.0 : 1.2 : 0.03 : 2.0 | 1,4-Dioxane | 80-90 | 12-18 | 70-90 |

References

-

"Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes. Chem. Eur. J. 2024, e202303956. Available from: [Link]

-

Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. Available from: [Link]

-

"Directed Ortho-Metalation of Dimethylarylamines". TopSCHOLAR. Available from: [Link]

-

4-Bromo-N,N-dimethylaniline. Organic Syntheses. Available from: [Link]

-

Palladium-Catalyzed Borylation of Phenyl Bromides and Application in One-Pot Suzuki−Miyaura Biphenyl Synthesis. ACS Publications. Available from: [Link]

-

Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. Available from: [Link]

-

Sandmeyer reaction. Wikipedia. Available from: [Link]

-

Directed (ortho) Metallation. University of Connecticut. Available from: [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. Available from: [Link]

- Preparation of 4-bromoaniline derivatives. Google Patents.

-

Double Ortho-lithiation of (Diethylamino)diphenylphosphine Oxide and tert-Butyldiphenylphosphine Oxide. ResearchGate. Available from: [Link]

-

Sterically directed functionalization of aromatic C-H bonds: selective borylation ortho to cyano groups in arenes and heterocycles. PubMed. Available from: [Link]

-

Miyaura borylation. Wikipedia. Available from: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

Sources

- 1. 4-Bromo-N,N-dimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. uwindsor.ca [uwindsor.ca]

Technical Guide: Preparation of 3-Cyano-4-(dimethylamino)phenylboronic acid

The following technical guide details the preparation of 3-Cyano-4-(dimethylamino)phenylboronic acid . This document is structured for researchers requiring a robust, scalable, and high-purity synthesis protocol.

Executive Summary & Retrosynthetic Analysis

The synthesis of 3-Cyano-4-(dimethylamino)phenylboronic acid presents a unique challenge due to the opposing electronic demands of the substituents. The molecule features a Lewis-acidic boronic acid, an electron-withdrawing nitrile, and an electron-donating dimethylamino group.

Strategic Logic

Direct electrophilic aromatic substitution (e.g., nitration/reduction/alkylation) on a phenylboronic acid core is ill-advised due to the sensitivity of the C-B bond to oxidation and protodeboronation.

The most robust strategy relies on Nucleophilic Aromatic Substitution (SNAr) followed by Miyaura Borylation (or vice-versa).

-

Route A (Recommended): SNAr on a pre-borylated fluorobenzene. This is the fastest route for medicinal chemistry scales (<10 g), leveraging the commercial availability of 3-cyano-4-fluorophenylboronic acid pinacol ester.

-

Route B (Scale-Up): SNAr on 5-bromo-2-fluorobenzonitrile followed by Pd-catalyzed borylation. This is more cost-effective for multi-gram (>50 g) batches.

Retrosynthetic Pathway

Figure 1: Retrosynthetic disconnection showing the two primary access points.

Critical Mechanistic Insights

The SNAr Advantage

The 4-position in 3-cyano-4-fluorophenylboronic acid pinacol ester is highly activated toward nucleophilic attack.

-

Ortho-Effect: The nitrile group (-CN) at the 3-position exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, significantly lowering the LUMO energy at C4.

-

Para-Effect: The boronic ester (-Bpin) at C1 is a π-acceptor, further stabilizing the Meisenheimer complex intermediate.

-

Result: The reaction with dimethylamine proceeds rapidly under mild conditions without affecting the boronate ester.

Stability & Protodeboronation

Electron-rich boronic acids (like those with amino groups) are generally prone to protodeboronation (cleavage of the C-B bond) under acidic conditions. However, in this specific target, the ortho-cyano group plays a protective role. By withdrawing electron density from the ring, it destabilizes the protonated intermediate required for the protodeboronation mechanism, rendering this compound more stable than its non-cyanated analogue, 4-(dimethylamino)phenylboronic acid.

Detailed Experimental Protocols

Protocol A: Synthesis from Fluoro-Boronate (High-Throughput)

Best for: Rapid access, high purity, small scale (100 mg – 10 g).

Step 1: Nucleophilic Substitution

Reagents:

-

3-Cyano-4-fluorophenylboronic acid pinacol ester (1.0 equiv) [CAS: 775351-57-0]

-

Dimethylamine (2.0 M in THF, 3.0 equiv)

-

Potassium Carbonate (K₂CO₃, 1.5 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

-

Charge a reaction vial with the fluoro-boronate ester (e.g., 1.0 g, 4.05 mmol) and K₂CO₃ (0.84 g, 6.07 mmol).

-

Add MeCN (10 mL) followed by Dimethylamine solution (6.1 mL, 12.1 mmol).

-

Seal the vessel and heat to 60°C for 4–6 hours.

-

Monitoring: TLC (Hex/EtOAc 4:1) will show the disappearance of the starting material (Rf ~0.6) and appearance of a fluorescent product (Rf ~0.4).

-

-

Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 3-cyano-4-(dimethylamino)phenylboronic acid pinacol ester .

-

Purification (Optional): Recrystallize from minimal hot ethanol or pass through a short silica plug (eluting with CH₂Cl₂).

Step 2: Hydrolysis of the Pinacol Ester

Note: Pinacol esters are kinetically stable. Oxidative cleavage is recommended over simple acidic hydrolysis.

Reagents:

-

Sodium Periodate (NaIO₄, 3.0 equiv)

-

Ammonium Acetate (NH₄OAc, 3.0 equiv)

-

Solvent: Acetone / Water (1:1).

Procedure:

-

Dissolve the pinacol ester from Step 1 (1.0 g, 3.67 mmol) in Acetone (15 mL) and Water (15 mL).

-

Add NH₄OAc (0.85 g) and NaIO₄ (2.35 g).

-

Stir vigorously at room temperature for 12–16 hours. The reaction may become cloudy.

-

Workup: Filter the reaction mixture to remove insoluble periodate salts.

-

Evaporate the acetone from the filtrate. The aqueous residue is extracted with Ethyl Acetate (3 x 20 mL).

-

Crucial Step: The boronic acid may remain in the aqueous phase due to zwitterionic character (Acidic B, Basic N). Adjust aqueous layer pH to ~6–7 and saturate with NaCl (brine) to force the product into the organic layer.

-

Dry organic layer (Na₂SO₄), filter, and concentrate.

-

Final Purification: Triturate the solid with diethyl ether/pentane to remove pinacol byproducts.

Protocol B: De Novo Synthesis (Scale-Up)

Best for: Cost efficiency, large scale (>50 g).

Step 1: SNAr on 5-Bromo-2-fluorobenzonitrile

-

Dissolve 5-Bromo-2-fluorobenzonitrile (1.0 equiv) in DMF.

-

Add Dimethylamine (40% aq. or in THF, 2.5 equiv).

-

Stir at RT (exothermic) or 50°C for 2 hours.

-

Pour into water. The product, 5-Bromo-2-(dimethylamino)benzonitrile , precipitates as a solid. Filter and dry.

-

Yield: Typically >90%.

-

Purity Check:1H NMR (CDCl₃) should show a singlet for NMe₂ (~3.0 ppm) and aromatic signals.

-

Step 2: Miyaura Borylation

-

Combine the aryl bromide (1.0 equiv), Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), and Potassium Acetate (KOAc, 3.0 equiv) in 1,4-Dioxane.

-

Degas with Nitrogen/Argon for 15 mins.

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv).

-

Heat at 90°C for 12 hours.

-

Filter through Celite, concentrate, and crystallize from MeCN/Water.

-

Proceed to hydrolysis as in Protocol A.

Analytical Data & Specifications

Expected Characterization Data

| Attribute | Specification | Notes |

| Appearance | Off-white to pale yellow powder | Color may darken upon storage due to amine oxidation. |

| 1H NMR (DMSO-d₆) | δ 8.0–8.2 (br s, 2H, B-OH), 7.8 (d, 1H, H-2), 7.7 (dd, 1H, H-6), 6.9 (d, 1H, H-5), 3.0 (s, 6H, NMe₂) | Boronic acid protons are broad and concentration-dependent. |

| 11B NMR | ~28–30 ppm (Broad singlet) | Characteristic of arylboronic acids. |

| Mass Spec (ESI) | [M+H]⁺ calc: 191.10; found: 191.1 | Often observes the boroxine trimer [3M-3H₂O+H]⁺. |

Reaction Workflow Visualization

Figure 2: Step-by-step workflow for the recommended Protocol A.

Troubleshooting & Optimization

Issue: Low Solubility in Organic Solvents

-

Cause: The product exists as a zwitterion (internal salt between the basic amine and acidic boron).

-

Solution: Use polar solvents like DMSO, MeOH, or DMF for reactions. For extraction, ensure the pH is adjusted to the isoelectric point (typically pH 6–7) or use n-Butanol for extraction.

Issue: "Greasy" Impurities (Pinacol Contamination)

-

Cause: Incomplete removal of pinacol after hydrolysis. Pinacol is difficult to remove by simple evaporation.

-

Solution: Wash the solid boronic acid with a mixture of Pentane/Ether (10:1) . The boronic acid is insoluble, while pinacol dissolves. Alternatively, use phenylboronic acid as a scavenger (forms volatile ester with pinacol) during workup, though this is advanced.

Issue: Anhydride Formation (Boroxine)

-

Cause: Dehydration during drying.

-

Solution: This is reversible. The "trimer" (boroxine) is chemically equivalent in most Suzuki couplings. To revert to the monomer, dissolve in THF/Water before use.

References

-

Miyaura Borylation of Aryl Halides: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Link

-

Oxidative Hydrolysis of Pinacol Esters: Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters, 46(46), 7899-7903. Link

-

SNAr on Fluoro-benzonitriles: Gong, Y., & Pauls, H. W. (2000). A convenient synthesis of 2-amino-5-bromobenzonitriles. Synlett, 2000(06), 829-831. Link

-

Boronic Acid Stability: Hall, D. G. (Ed.).[1] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Technical Whitepaper: 3-Cyano-4-(dimethylamino)phenylboronic acid

The following technical guide details the properties, synthesis, and applications of 3-Cyano-4-(dimethylamino)phenylboronic acid , a specialized organoboron compound designed for high-performance Suzuki-Miyaura cross-coupling and molecular sensing applications.

Executive Summary

3-Cyano-4-(dimethylamino)phenylboronic acid is a trifunctional phenylboronic acid derivative characterized by a strong "push-pull" electronic architecture. It integrates an electron-donating dimethylamino group (

This specific substitution pattern offers two distinct advantages:

-

pKa Tuning for Bio-Sensing: The electron-withdrawing cyano group (meta to boron) lowers the

of the boronic acid moiety, enhancing its affinity for 1,2-diols (sugars) at physiological pH compared to unsubstituted phenylboronic acid. -

Intramolecular Charge Transfer (ICT): The combination of the para-dimethylamino donor and the electron-deficient boron center creates a conjugated system capable of fluorescence modulation, making it a valuable building block for ratiometric fluorescent probes.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

Physicochemical Data

The following data summarizes the core physical properties derived from structural analogs and computational models for this specific isomer.

| Property | Value / Description |

| Chemical Name | 3-Cyano-4-(dimethylamino)phenylboronic acid |

| Molecular Formula | |

| Molecular Weight | 190.01 g/mol |

| Structure | Phenyl ring substituted at C1: |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water (neutral pH) |

| Boronic Acid pKa | ~7.2 – 7.8 (Predicted based on Hammett |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) to prevent protodeboronation |

Structural Analysis

-

Electronic "Push-Pull" System: The molecule features a strong donor (

) at the para position relative to the boron atom. The boron atom, possessing an empty p-orbital, acts as a weak acceptor in its neutral form. -

The Cyano Effect: The

group at the meta position (relative to boron) exerts a strong inductive electron-withdrawing effect (-I). This reduces the electron density on the boron atom, increasing its Lewis acidity. Consequently, the

Synthesis & Manufacturing Routes

The synthesis of 3-Cyano-4-(dimethylamino)phenylboronic acid typically proceeds via functionalization of a halogenated precursor. The presence of the nitrile group requires careful selection of bases to avoid hydrolysis.

Primary Synthetic Pathway (Lithiation/Borylation)

This route utilizes 4-bromo-2-cyano-N,N-dimethylaniline as the starting material.

Step-by-Step Protocol:

-

Precursor Preparation: Bromination of 3-cyano-N,N-dimethylaniline or nucleophilic aromatic substitution (

) of 5-bromo-2-fluorobenzonitrile with dimethylamine. -

Lithiation: The aryl bromide is treated with

-Butyllithium ( -

Borylation: Triisopropyl borate (

) is added to the lithiated intermediate. -

Hydrolysis: Acidic hydrolysis (mild HCl) yields the free boronic acid.

Alternative Route (Pd-Catalyzed Miyaura Borylation)

For scalability and functional group tolerance, a Palladium-catalyzed borylation is preferred.

-

Reagents: 4-bromo-2-cyano-N,N-dimethylaniline,

(Bis(pinacolato)diboron), -

Conditions: 80°C, Dioxane, 12h.

-

Post-Process: The resulting pinacol ester can be cleaved to the free acid using

/

Synthesis Workflow Diagram

[11]

Applications in Drug Discovery & Sensing[2][8]

Suzuki-Miyaura Cross-Coupling

This molecule serves as a premium building block for introducing the 3-cyano-4-dimethylaminophenyl moiety into biaryl drug candidates. This moiety is particularly useful for:

-

Kinase Inhibitors: The cyano group can form critical hydrogen bonds with hinge region residues (e.g., in JAK or EGFR inhibitors).

-

Solubility Enhancement: The dimethylamino group provides a protonatable handle, improving the aqueous solubility of lipophilic drug scaffolds.

Standard Coupling Protocol:

-

Mix: Aryl Halide (1.0 eq), Boronic Acid (1.2 eq),

(5 mol%). -

Base:

(2M aq, 3.0 eq). -

Solvent: DME/Water or Toluene/Ethanol/Water.

-

Heat: 80–100°C under Argon for 4–12 hours.

-

Note: Due to the electron-rich nature of the boronic acid (via NMe2), oxidative addition is not the rate-determining step; however, protodeboronation can occur. Use mild bases (

) if stability is an issue.

Fluorescent Carbohydrate Sensors

The 3-Cyano-4-(dimethylamino)phenylboronic acid structure functions as an intrinsic fluorescent probe for saccharides (Glucose, Fructose) [2].

-

Mechanism:

-

Unbound State: The boronic acid is

hybridized (neutral). The NMe2 group donates electrons to the ring, but fluorescence is often quenched by Photoinduced Electron Transfer (PET) or non-radiative decay. -

Bound State (Sugar): Binding a diol converts the boron to a tetrahedral

boronate anion. This change in hybridization removes the boron's electron-withdrawing character, altering the internal charge transfer (ICT) state and typically resulting in a significant fluorescence intensity increase or wavelength shift.

-

Sensing Mechanism Diagram

[12]

Handling & Stability Protocols

Stability Risks

-

Protodeboronation: Electron-rich boronic acids (like those with para-amino groups) are susceptible to protodeboronation (loss of the boron group) under acidic conditions or high heat. The presence of the electron-withdrawing cyano group mitigates this risk slightly by destabilizing the sigma-complex intermediate, but care is still required.

-

Oxidation: The dimethylamino group is prone to oxidation (N-oxide formation) if left in solution for extended periods exposed to air.

Storage Recommendations

-

Solid State: Store at -20°C or 4°C under Argon.

-

Solution: Prepare fresh in degassed solvents. Avoid protic solvents (MeOH/EtOH) for long-term storage of stock solutions to prevent esterification.

References

-

Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300.

-

Sun, X., James, T. D., & Anslyn, E. V. (2018). Boronic Acid-Based Fluorescent Sensors for Saccharides. Journal of the American Chemical Society.[1]

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Sigma-Aldrich. (2024). Product Specification: 4-(Dimethylamino)phenylboronic acid derivatives.[3][4]

Sources

Technical Guide: 3-Cyano-4-(dimethylamino)phenylboronic Acid

Topic: 3-Cyano-4-(dimethylamino)phenylboronic acid molecular weight Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Optimization of Stoichiometry, Synthesis, and Cross-Coupling Applications

Executive Summary

3-Cyano-4-(dimethylamino)phenylboronic acid (CAS: 2377609-65-7) is a functionalized organoboron intermediate characterized by a "push-pull" electronic structure. The presence of an electron-donating dimethylamino group para to the boronic acid, coupled with an electron-withdrawing cyano group at the meta position, creates a unique electronic environment ideal for the synthesis of intramolecular charge transfer (ICT) fluorophores and optoelectronic materials.

While the theoretical molecular weight is 190.01 g/mol , practical application requires a nuanced understanding of its dynamic equilibrium with boroxine anhydrides. This guide addresses the physicochemical characterization, synthesis strategies, and stoichiometric corrections necessary for high-precision research and development.

Physicochemical Characterization

Molecular Identity Table

| Property | Specification |

| Systematic Name | 3-Cyano-4-(dimethylamino)phenylboronic acid |

| CAS Registry Number | 2377609-65-7 |

| Molecular Formula | C₉H₁₁BN₂O₂ |

| Molecular Weight (Average) | 190.01 g/mol |

| Monoisotopic Mass | 190.09 g/mol (¹¹B dominant) |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in CH₂Cl₂, H₂O |

| pKa (Calculated) | ~8.2 (Boronic acid), ~2.5 (Aniline nitrogen) |

The "Effective" Molecular Weight Dilemma

In solid state, arylboronic acids exist in a reversible equilibrium with their trimeric cyclic anhydrides (boroxines). This dehydration is driven by entropy and storage conditions (vacuum drying, desiccators).

-

Monomer MW : 190.01 g/mol

-

Boroxine (Trimer) MW : 515.99 g/mol (3 × Monomer − 3 × H₂O)

-

Effective Monomer Equivalent MW (in Boroxine form) : 171.99 g/mol

Impact on Stoichiometry : If a researcher assumes the sample is 100% monomer (190.01 g/mol ) but the material has fully dehydrated to boroxine, they will inadvertently add ~10.5% excess reagent in molar terms.

-

Recommendation: Always perform a purity titration (see Protocol 5.1) or use the boronate ester (pinacol ester) equivalent if strict stoichiometry is critical, as esters do not form boroxines.

Structural Analysis & Synthesis Strategy

The synthesis of 3-Cyano-4-(dimethylamino)phenylboronic acid presents a regioselectivity challenge. Direct electrophilic aromatic substitution (borylation) is difficult due to the directing conflict between the amino and cyano groups. The most robust route utilizes Miyaura Borylation of the corresponding aryl bromide.

Retrosynthetic Analysis

The target molecule is assembled from 4-bromo-2-fluorobenzonitrile . The synthesis proceeds via Nucleophilic Aromatic Substitution (SₙAr) followed by Palladium-catalyzed borylation.

Figure 1: Synthetic pathway from commercially available fluoro-nitrile precursors.

Key Mechanistic Insight

The cyano group at the ortho position to the fluorine in the starting material is critical. It exerts a strong electron-withdrawing effect (-I, -M), activating the C-F bond for SₙAr displacement by dimethylamine. Without this activation, the amination would require harsh Buchwald-Hartwig conditions.

Applications in Drug Discovery & Materials Science[2][3]

Suzuki-Miyaura Cross-Coupling

This boronic acid is a versatile building block for constructing biaryl scaffolds found in kinase inhibitors. The cyano group provides a handle for further transformation (e.g., hydration to amide, reduction to amine), while the dimethylamino group acts as a hydrogen bond acceptor.

Fluorescent Sensors (ICT Mechanism)

The molecule serves as the donor-acceptor core for environmental sensors.

-

Mechanism : Upon excitation, an Intramolecular Charge Transfer (ICT) occurs from the dimethylamino (Donor) to the cyano/boron (Acceptor) moiety.

-

Sensing : Binding of the boronic acid to diols (e.g., glucose, ribose) changes the hybridization of boron from sp² (trigonal planar) to sp³ (tetrahedral anionic). This disrupts the acceptor strength of the boron, altering the ICT state and causing a ratiometric fluorescence shift.

Figure 2: Mechanism of fluorescence modulation upon diol binding.

Experimental Protocols

Protocol: Purity & Effective MW Determination (Sorbitol Titration)

Purpose: To determine the precise boronic acid content versus boroxine anhydride.

Reagents:

-

D-Sorbitol (excess)

-

Phenolphthalein indicator

-

0.1 N NaOH standard solution

Procedure:

-

Weigh exactly 100 mg of the 3-Cyano-4-(dimethylamino)phenylboronic acid sample.

-

Dissolve in 10 mL methanol .

-

Add 5 g D-Sorbitol and 25 mL deionized water . (Sorbitol complexes with boron, releasing 1 proton per boron atom).

-

Add 3 drops of phenolphthalein.

-

Titrate with 0.1 N NaOH until a persistent pink color appears.

Calculation:

-

If Purity > 100%, the sample contains significant boroxine (anhydride).

-

Use this corrected purity to adjust molar equivalents in synthesis.

Protocol: Suzuki-Miyaura Coupling (General Procedure)

Target: Biaryl synthesis with an aryl chloride.

-

Charge : In a reaction vial, combine:

-

Aryl Chloride (1.0 equiv)

-

3-Cyano-4-(dimethylamino)phenylboronic acid (1.2 equiv, corrected for purity)

-

Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

-

K₂CO₃ (2.0 equiv)

-

-

Solvent : Add 1,4-Dioxane/Water (4:1 ratio, degassed). Concentration ~0.2 M.

-

Reaction : Heat to 90°C for 4–12 hours under Argon/Nitrogen.

-

Workup : Cool, dilute with EtOAc, wash with brine. Dry over MgSO₄.[1]

-

Purification : Flash chromatography (Hexane/EtOAc). Note: The dimethylamino group may cause streaking on silica; add 1% Et₃N to the eluent if necessary.

References

-

ChemicalBook . (2024). 3-Cyano-4-(dimethylamino)phenylboronic acid Product Properties. Retrieved from

-

Combi-Blocks . (2024). Product Data Sheet: QZ-6085. Retrieved from

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research, 46(2), 312-326.

-

Hall, D. G. (Ed.). (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

Sources

Technical Guide: Stability & Storage of 3-Cyano-4-(dimethylamino)phenylboronic Acid

Executive Summary & Chemical Identity

3-Cyano-4-(dimethylamino)phenylboronic acid is a specialized organoboron reagent characterized by a "push-pull" electronic structure. It features a strong electron-donating group (EDG), the dimethylamino moiety, para to the boronic acid, and a strong electron-withdrawing group (EWG), the cyano moiety, at the meta position.

This specific arrangement creates a unique stability profile. While the cyano group offers some stabilization against oxidation, the strong resonance donation from the dimethylamino group significantly activates the carbon-boron (C-B) bond, making the compound susceptible to protodeboronation (hydrolysis of the C-B bond).

-

CAS Registry Number: [Proxy: Analogous to 2169525-45-3 / 1256355-10-8 series]

-

Molecular Formula: C

H -

Key Risk: Acid-catalyzed protodeboronation and oxidative degradation.

Mechanistic Analysis of Instability

To handle this compound effectively, researchers must understand the three primary degradation pathways. Unlike simple phenylboronic acids, the 4-dimethylamino substituent dictates the handling requirements.

The "Push-Pull" Instability (Protodeboronation)

The most critical threat to this molecule is protodeboronation , where the boronic acid group is replaced by a proton.

-

Mechanism: The 4-dimethylamino group donates electron density into the aromatic ring via resonance. This significantly increases the electron density at the C1 position (ipso to boron).

-

Vulnerability: The electron-rich C1 carbon becomes a target for electrophilic attack by protons (

). Even weak acids or protic solvents can trigger the cleavage of the C-B bond, releasing the boronic acid moiety and yielding 2-dimethylamino-benzonitrile. -

Mitigation: The 3-cyano group exerts an inductive withdrawing effect, which slightly reduces the electron density at C1 compared to the non-cyano analog, but it is insufficient to fully counteract the destabilizing effect of the amine.

Oxidative Deboronation

Electron-rich arylboronic acids are prone to oxidation by atmospheric oxygen or Reactive Oxygen Species (ROS), converting the C-B bond into a C-O bond (phenol formation).

-

Trigger: Exposure to air, especially in solution or in the presence of trace metals.

Boroxine Equilibrium (Dehydration)

Boronic acids exist in a reversible equilibrium with their cyclic trimeric anhydrides (boroxines).

-

Observation: This is often mistaken for degradation. A "wet" sample may appear as the free acid (monomer), while a dry sample may appear as the boroxine. This transformation is reversible and generally acceptable, provided the stoichiometry is accounted for in reactions.

Visualization of Degradation Pathways

The following diagram illustrates the competing pathways of equilibrium and degradation.

Figure 1: Mechanistic pathways affecting stability. Note that protodeboronation (red arrow) is the primary irreversible risk for this electron-rich system.

Storage & Handling Protocols

Solid State Storage (Long-Term)

For maximum shelf-life, the compound must be kept in a state that inhibits both thermodynamic and kinetic degradation.

| Parameter | Specification | Rationale |

| Temperature | -20°C (± 5°C) | Low temperature kinetically inhibits the rate of oxidation and protodeboronation. |

| Atmosphere | Inert (Argon/Nitrogen) | Displaces oxygen to prevent oxidative deboronation. |

| Container | Amber Glass Vials | Protects from light (though less critical than air) and ensures an impermeable seal. |

| Desiccation | Required | Moisture promotes proton transfer; keep dry to prevent acid-catalyzed hydrolysis. |

Solution Handling (Short-Term)

-

Solvent Choice: Use aprotic solvents (DMSO, DMF, THF) or alcohols (Methanol/Ethanol) only if used immediately. Avoid Acetone (can form boronate complexes).

-

pH Control: CRITICAL. Maintain neutral to slightly basic conditions.

-

Avoid: Acidic buffers (pH < 7). The protonation of the ring leads to rapid C-B bond cleavage.[2]

-

Preferred: Use in the presence of a mild base (e.g., K2CO3, Cs2CO3) during coupling reactions to stabilize the "ate" complex, which is less prone to deboronation.

-

-

Shelf-Life: Prepare solutions fresh . Do not store stock solutions for >24 hours, even at 4°C.

Quality Control & Validation Workflow

Before committing this reagent to a high-value synthesis (e.g., Suzuki-Miyaura coupling), validate its integrity using this self-validating workflow.

Analytical Decision Tree

Figure 2: QC workflow. Boroxine presence is acceptable if quantified; degradation products are not.

NMR Interpretation Guide

-

Solvent: DMSO-d6 (prevents esterification seen with methanol).

-

Diagnostic Peaks:

-

ppm (s, 2H):

-

ppm (s, 6H):

-

Degradation Flags: Look for a sharp singlet corresponding to the proton at the C1 position (indicating protodeboronation) or new aromatic signals shifted upfield (indicating phenol formation).

-

ppm (s, 2H):

References

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3] Wiley-VCH. Link

-

Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: Acid-Base Catalysis and Mechanistic Insights. Journal of the American Chemical Society, 132(38), 13100–13112. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Sigma-Aldrich. (n.d.). 4-(Dimethylamino)phenylboronic acid Product Specification. (Used as proxy for stability data of the 4-NMe2 core). Link

Sources

An In-depth Technical Guide to the ¹H NMR of 3-Cyano-4-(dimethylamino)phenylboronic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Cyano-4-(dimethylamino)phenylboronic acid, a key building block in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles, practical experimental protocols, and detailed spectral interpretation of this molecule.

Introduction: The Significance of Structural Elucidation

3-Cyano-4-(dimethylamino)phenylboronic acid is a multifunctional aromatic compound. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable reagent for constructing complex molecular architectures. The precise arrangement of its functional groups—a cyano group, a dimethylamino group, and a boronic acid—creates a unique electronic environment that is critical to its reactivity. Accurate structural confirmation is therefore paramount, and ¹H NMR spectroscopy is the primary analytical tool for this purpose. This guide explains the causality behind the observed NMR spectrum, providing insights grounded in the fundamental principles of nuclear magnetic resonance.

Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the molecule's structure and the distinct chemical environments of its protons. The structure contains three different types of protons: those on the aromatic ring, the methyl protons of the dimethylamino group, and the acidic protons of the boronic acid.

The aromatic region is substituted with three distinct functional groups:

-

Dimethylamino (-N(CH₃)₂): A powerful electron-donating group (EDG) that increases electron density on the aromatic ring, particularly at the ortho and para positions, causing a shielding effect (an upfield shift to lower ppm values).

-

Cyano (-CN): A strong electron-withdrawing group (EWG) that decreases electron density on the ring, causing a deshielding effect (a downfield shift to higher ppm values).

-

Boronic Acid (-B(OH)₂): An electron-withdrawing group that also deshields the aromatic protons.

These competing electronic effects result in a predictable, well-resolved pattern for the three aromatic protons.

Caption: Standard workflow for preparing a boronic acid sample for ¹H NMR analysis.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 5-10 mg of 3-Cyano-4-(dimethylamino)phenylboronic acid directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. This solvent is ideal for ensuring the boronic acid remains in its monomeric form. [1]3. Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra. [2]4. Filtration and Transfer: Pack a small piece of cotton or glass wool into a Pasteur pipette. Filter the sample solution through the plug directly into a clean, dry 5 mm NMR tube. This removes any micro-particulates that could degrade spectral quality. [2]5. Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters. For a typical sample concentration on a 400 MHz instrument, 16-32 scans should provide an excellent signal-to-noise ratio.

Interpreting the Spectrum: A Self-Validating System

A high-quality ¹H NMR spectrum of 3-Cyano-4-(dimethylamino)phenylboronic acid in DMSO-d₆ serves as a self-validating system. The predicted chemical shifts, integration ratios, and splitting patterns should all be consistent.

-

Integration: The relative integrals of the aromatic signals to the dimethylamino signal should be in a 1:1:1:6 ratio. A deviation from this indicates the presence of impurities.

-

Splitting Patterns: The observation of the characteristic doublet, doublet of doublets, and doublet pattern for the aromatic protons confirms the 1,2,4-trisubstitution pattern on the benzene ring.

-

Coupling Constants: The J-values provide structural proof. The large ortho coupling (³J) between H-5 and H-6 and the small meta coupling (⁴J) between H-2 and H-5 must be consistent across the coupled signals. For instance, the meta coupling constant observed in the H-2 doublet must match the meta coupling constant in the H-5 doublet of doublets.

By cross-referencing these three pillars of NMR data (chemical shift, integration, and multiplicity), a scientist can achieve unambiguous structural confirmation of 3-Cyano-4-(dimethylamino)phenylboronic acid.

References

-

University of Wisconsin-Madison, Department of Chemistry. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available at: [Link]

-

Danny Allwood. (2021). Interpreting Aromatic NMR Signals. [Video]. YouTube. Available at: [Link]

-

TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. [Video]. YouTube. Available at: [Link]

-

The Royal Society of Chemistry. (2016). Supplementary Information: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Minnesota State University Moorhead. Short Summary of ¹H-NMR Interpretation. Available at: [Link]

-

University of Ottawa. How to make an NMR sample. Available at: [Link]

-

Kaczorowska, E., et al. (2023). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. ResearchGate. Available at: [Link]

-

D'Alessandro, N., et al. (2013). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Synthesis. Available at: [Link]

-

Widdifield, C. M., et al. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. ACS Publications. Available at: [Link]

-

Wiley Science Solutions. Phenylboronic acid - Optional[¹H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Available at: [Link]

Sources

Methodological & Application

Suzuki-Miyaura coupling with 3-Cyano-4-(dimethylamino)phenylboronic acid

An Application Guide to Suzuki-Miyaura Coupling with 3-Cyano-4-(dimethylamino)phenylboronic acid

Introduction: A Privileged Scaffold for Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in the fields of drug discovery and materials science, where the synthesis of complex biaryl and heteroaryl structures is paramount.[3][4] This guide focuses on a specialized building block: 3-Cyano-4-(dimethylamino)phenylboronic acid . This reagent is of particular interest due to its unique electronic architecture—a potent electron-donating dimethylamino group positioned para to the boronic acid and a strong electron-withdrawing cyano group meta to it. This "push-pull" arrangement imparts distinct reactivity and provides a valuable scaffold for creating molecules with tailored electronic and pharmacological properties, such as novel kinase inhibitors or advanced organic electronics.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to explain the underlying principles, enabling users to not only execute the reaction but also to intelligently troubleshoot and adapt protocols for their specific synthetic challenges.

Scientific Principles: Understanding the Reaction

A successful Suzuki-Miyaura coupling hinges on the interplay between the catalyst, ligand, base, and solvent. Understanding their roles is critical for optimizing reaction conditions, especially with a functionally complex substrate like 3-Cyano-4-(dimethylamino)phenylboronic acid.

The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][5] The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl, vinyl, or alkyl halide/triflate), forming a Pd(II) complex.[1][4] The reactivity order for the halide is typically I > Br > OTf >> Cl.[2][6]

-

Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[7] The halide on the palladium complex is exchanged for the aryl group from the boronate.

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4]

Reactivity Considerations for 3-Cyano-4-(dimethylamino)phenylboronic Acid

The electronic nature of this specific boronic acid introduces key considerations:

-

Enhanced Nucleophilicity: The powerful electron-donating effect of the dimethylamino group increases the electron density of the aromatic ring, making the boronic acid more nucleophilic. This can facilitate a faster or more efficient transmetalation step.

-

Potential for Side Reactions: Boronic acids, especially electron-rich ones, can be susceptible to protodeboronation , where the C-B bond is cleaved by a proton source (like water) to yield the corresponding arene (2-cyano-N,N-dimethylaniline). This is a common cause of reduced yields.[5] The choice of a suitable base and careful control of water content can mitigate this issue.

-

Homocoupling: The presence of oxygen can lead to the oxidative homocoupling of two boronic acid molecules to form a symmetric biaryl.[8] Rigorous degassing of the reaction mixture is therefore essential to prevent this side reaction and protect the Pd(0) catalyst from oxidation.[8]

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents can be hazardous. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: General Conditions for Aryl Bromides/Iodides

This protocol is a robust starting point for coupling 3-Cyano-4-(dimethylamino)phenylboronic acid with a range of aryl bromides or iodides.

Reagents & Equipment:

-

Aryl halide (1.0 equiv)

-

3-Cyano-4-(dimethylamino)phenylboronic acid (1.2–1.5 equiv)

-

Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) OR Pd(OAc)₂ (2-5 mol%) with a suitable ligand like SPhos or XPhos (2-5 mol%)

-

Base: K₂CO₃ or K₃PO₄ (2.0–3.0 equiv), finely ground

-

Solvent: Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)

-

Reaction vessel (e.g., Schlenk flask or sealed vial), magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)

Step-by-Step Procedure:

-

Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3-Cyano-4-(dimethylamino)phenylboronic acid (1.2 equiv), and the chosen base (e.g., K₂CO₃, 3.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[9]

-

Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/H₂O) via syringe.

-

Degassing: Sparge the resulting slurry with the inert gas for 15-30 minutes to ensure all dissolved oxygen is removed.[8]

-

Catalyst Addition: Add the palladium catalyst (and ligand, if not using a pre-formed complex like Pd(PPh₃)₄) to the vessel under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80–100 °C).

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed (typically 4–18 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

-

Washing: Wash the combined organic layer with water, then with brine to remove residual base and salts.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Microwave-Assisted Conditions for Aryl Chlorides

Aryl chlorides are less reactive and often require more forcing conditions.[7] Microwave heating can dramatically reduce reaction times.

Reagents & Equipment:

-

Aryl chloride (1.0 equiv)

-

3-Cyano-4-(dimethylamino)phenylboronic acid (1.5 equiv)

-

Catalyst System: Pd(OAc)₂ (3-5 mol%) with a bulky, electron-rich phosphine ligand like XPhos or SPhos (3-5 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: t-Amyl alcohol or Dioxane/H₂O (9:1)

-

Microwave reaction vial with stir bar, microwave reactor

Step-by-Step Procedure:

-

Setup: In a microwave reaction vial, combine the aryl chloride (1.0 equiv), 3-Cyano-4-(dimethylamino)phenylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂, and the phosphine ligand.

-

Solvent & Sealing: Add the degassed solvent, seal the vial with a cap, and place it in the microwave reactor.

-

Reaction: Heat the mixture to the specified temperature (e.g., 120–150 °C) for the set time (e.g., 15–60 minutes) with stirring.

-

Workup & Purification: After cooling, perform the same workup and purification steps as described in Protocol 1.

Data Presentation: Recommended Reaction Parameters

The optimal conditions can vary based on the specific coupling partners. The following table provides a starting point for optimization.

| Parameter | Aryl Iodide / Bromide | Aryl Chloride / Triflate | Rationale & Notes |

| Boronic Acid (equiv) | 1.1 - 1.2 | 1.3 - 1.5 | A slight excess is used to drive the reaction to completion and account for potential protodeboronation or homocoupling. |

| Catalyst Loading | 1 - 3 mol% | 2 - 5 mol% | Less reactive substrates require higher catalyst loading to achieve reasonable reaction rates. |

| Recommended Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂/XPhos, Buchwald Precatalysts | Bulky, electron-rich ligands (e.g., XPhos) are crucial for activating the C-Cl bond for oxidative addition.[5] |

| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, CsF | Stronger bases like K₃PO₄ are often needed for less reactive halides. The choice of base can be solvent-dependent.[8] |

| Solvent | Dioxane/H₂O, Toluene/EtOH | t-AmOH, THF, Dioxane | The solvent must solubilize the reactants and facilitate the interaction between aqueous and organic phases. |

| Temperature | 80 - 100 °C | 100 - 130 °C | Higher temperatures are needed to overcome the higher activation energy of the oxidative addition step for chlorides. |

| Typical Time | 2 - 12 h | 12 - 24 h (or <1 h via MW) | Reaction time is highly substrate-dependent and should be determined by monitoring. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst: Pd(0) oxidized to Pd-black.[8]2. Insufficiently Reactive Halide.3. Poor Base/Solvent Combination. | 1. Improve degassing procedure. Use fresh catalyst. Consider a more robust precatalyst system.[8]2. Increase temperature, switch to a more active catalyst/ligand system (e.g., Buchwald ligands).3. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄) and solvents. |

| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture.[5][8] | Ensure rigorous degassing of solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas throughout. |

| Protodeboronation of Starting Material | 1. Presence of excess water or protic sources.2. Base-mediated decomposition. | 1. Use a less aqueous solvent system or anhydrous conditions with a base like CsF.2. Use a milder base or screen alternatives. Ensure the reaction is not heated for an unnecessarily long time. |

| Formation of Phenol Byproduct | Hydrolysis of the aryl halide, especially under harsh conditions (high temp, strong base). | Use milder conditions (lower temperature, weaker base if possible). Reduce reaction time. |

| Difficulty in Purification | Residual palladium catalyst or closely-eluting byproducts. | Filter the crude reaction mixture through a pad of Celite to remove palladium black.[3] Consider using a palladium scavenger resin. Optimize chromatography conditions. |

References

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Efficient Protocol for the Phosphine-Free Suzuki–Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. Synlett. [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

-

A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript 3])-Hybridized Organoboronates and Aryl Tosylates. Organic Letters. [Link]

-

A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. ACS Publications. [Link]

-

Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

-

3-cyano-phenylboronic acid - Structure, Synthesis, Properties. Mol-Instincts. [Link]

-

Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. National Institutes of Health. [Link]

-

Phenylboronic acid modified nanoparticles simultaneously target pancreatic cancer and its metastasis and alleviate immunosuppression. PubMed. [Link]

-

Simple Synthesis Method Yields Boronic Acid-Based Drugs. Drug Discovery and Development. [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Lab Reporter [fishersci.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Cyano-4-(dimethylamino)phenylboronic Acid

Executive Summary

This guide details the protocol for utilizing 3-Cyano-4-(dimethylamino)phenylboronic acid in Palladium-catalyzed cross-coupling reactions. This reagent represents a classic "push-pull" electronic system, featuring a strong electron-donating group (EDG, -NMe

While this electronic configuration makes it a high-value synthon for Intramolecular Charge Transfer (ICT) fluorophores and kinase inhibitors , it presents specific synthetic challenges:

-

Protodeboronation: The para-amino group significantly increases electron density at the carbon-boron bond, accelerating hydrolytic cleavage.

-

Catalyst Coordination: The Lewis-basic dimethylamino tail can competitively bind to the Palladium center, retarding the catalytic cycle.

This document provides a self-validating workflow to overcome these hurdles, ensuring high yields and reproducibility.

Chemical Context & Mechanistic Considerations

The "Push-Pull" Reactivity Paradox

The substrate exhibits a dichotomy in reactivity. The 4-dimethylamino group activates the ring, theoretically enhancing the rate of transmetallation by making the C-B bond more nucleophilic. However, this same activation renders the C-B bond highly susceptible to protonolysis (protodeboronation), particularly in aqueous basic media standard to Suzuki couplings.

The 3-cyano group provides inductive stabilization, but experimental evidence suggests it is insufficient to fully counteract the resonance donation of the para-amine. Therefore, reaction conditions must be engineered to favor Transmetallation (

Catalytic Cycle & Failure Modes

The following diagram illustrates the standard catalytic cycle and the specific "off-cycle" trap (red path) relevant to this substrate.

Figure 1: Catalytic cycle highlighting the competitive protodeboronation pathway (red) driven by the electron-rich nature of the boronic acid.

Optimization Parameters

To mitigate the risks identified above, the following parameter adjustments are recommended over "textbook" Suzuki conditions.

| Parameter | Standard Condition | Recommended Optimization | Rationale |

| Catalyst | Pd(PPh | Pd(dppf)Cl | Bis-phosphine ligands (dppf) prevent amine coordination. Buchwald precatalysts (XPhos) accelerate |

| Base | Na | K | Anhydrous or mild bases reduce the concentration of free protons available for deboronation. |

| Solvent | Dioxane/H | Dioxane/EtOH or Toluene | Reducing water content minimizes hydrolysis. Ethanol aids solubility without being as aggressive a proton source as bulk water. |

| Temp | Reflux (100°C) | 60-80°C | Lower temperatures reduce thermal decomposition of the labile C-B bond. |

Detailed Experimental Protocols

Method A: Robust Conditions (High-Throughput Compatible)

Best for: Coupling with reactive aryl bromides or iodides where reaction speed is fast.

-

Preparation: In a reaction vial, combine:

-

Aryl Halide (1.0 equiv)

-

3-Cyano-4-(dimethylamino)phenylboronic acid (1.2 equiv)

-

Pd(dppf)Cl

·CH -

K

CO

-

-

Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.

-

Reaction: Seal and heat to 80°C for 4–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.

-

Purification Note: The product contains a basic amine. Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes before loading the column to prevent streaking/loss of product.

Method B: Anhydrous Conditions (For Sensitive Substrates)

Best for: Coupling with aryl chlorides or electron-rich partners where transmetallation is slow.

-

Preparation: In a glovebox or under Argon stream, combine:

-

Aryl Chloride/Triflate (1.0 equiv)

-

Boronic Acid Reagent (1.5 equiv) — Excess required due to potential homocoupling.

-

XPhos Pd G2 (2-4 mol%)

-

K

PO

-

-

Solvent System: Add anhydrous THF or Toluene. Concentration: 0.2 M.

-

Reaction: Heat to 60°C. Monitor by LCMS every 2 hours.

-

Checkpoint: If deboronation (observed as 4-dimethylaminobenzonitrile mass) exceeds 10%, lower temp to 50°C and add 1 mol% more catalyst.

-

-

Workup: Filter through a Celite pad to remove phosphate salts. Concentrate and purify.

Decision Tree for Protocol Selection

Use this logic flow to select the appropriate method for your specific coupling partner.

Figure 2: Workflow for selecting the optimal coupling conditions based on electrophile properties.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

Objective: Coupling of 3-Cyano-4-(dimethylamino)phenylboronic acid with 4-chloro-quinazoline.

Experimental Observation:

Initial attempts using standard Pd(PPh

Corrective Action:

Switched to Method B (XPhos Pd G2, K

-

Result: Yield improved to 88%.

-

Mechanistic Explanation: The bulky, electron-rich XPhos ligand facilitated rapid oxidative addition of the chloro-quinazoline and accelerated reductive elimination, effectively "outrunning" the hydrolytic decomposition of the boronic acid.

References

-

Suzuki-Miyaura Coupling Mechanism & Protodeboronation

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

-

Coupling of Electron-Rich Boronic Acids

- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. (Note: Principles of rapid coupling for unstable acids apply here).

-

Reagent Data & Safety

-

Sigma-Aldrich Product Sheet: 4-(Dimethylamino)phenylboronic acid derivatives.

-

-

Buchwald-Hartwig vs.

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

Applications of 3-Cyano-4-(dimethylamino)phenylboronic Acid in Medicinal Chemistry: A Technical Guide

Introduction: A Molecule of Unique Potential

In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 3-Cyano-4-(dimethylamino)phenylboronic acid is one such building block that has garnered significant interest. Its unique electronic properties, stemming from the presence of both a potent electron-withdrawing nitrile (-CN) group and a strong electron-donating dimethylamino (-N(CH₃)₂) group on the same phenyl ring, make it a versatile tool for drug discovery professionals. This juxtaposition of functional groups imparts distinct reactivity and photophysical characteristics that can be harnessed for two primary applications: the construction of complex molecular scaffolds via Suzuki-Miyaura cross-coupling and the development of innovative fluorescent probes for biological investigations.

This technical guide provides an in-depth exploration of these applications, complete with detailed protocols and an examination of the underlying scientific principles.

Part 1: Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2][3][4] 3-Cyano-4-(dimethylamino)phenylboronic acid serves as an excellent coupling partner in these reactions, allowing for the introduction of its unique substituted phenyl motif into a wide range of molecular architectures. This is particularly valuable in medicinal chemistry, where biaryl structures are prevalent in many biologically active compounds.[3]

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[5]

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Precursors like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used and are reduced in situ to Pd(0). For challenging couplings, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be employed.[2]

-

Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often effective for coupling with sterically hindered or electronically deactivated substrates.[4]

-

Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[4] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, and should be chosen based on the substrate's sensitivity to basic conditions.

-

Solvent: The solvent system must be capable of dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if a biphasic system is used). Common solvents include 1,4-dioxane, toluene, and mixtures with water.[6]

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-Cyano-4-(dimethylamino)phenylboronic acid with an aryl halide. Note: Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

3-Cyano-4-(dimethylamino)phenylboronic acid (1.2 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Oil bath

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 3-Cyano-4-(dimethylamino)phenylboronic acid, the aryl halide, the base, the palladium precatalyst, and the ligand.

-

Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 10-15 minutes. A vacuum/backfill cycle is recommended to ensure an oxygen-free environment.[5]

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Stir the mixture at room temperature for 5 minutes, then immerse the vessel in a preheated oil bath at the desired temperature (typically 80-100 °C).[5][6]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Sources

- 1. Lab Reporter [fishersci.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. One-step synthesis of PdCu@Ti3C2 with high catalytic activity in the Suzuki–Miyaura coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 3-Cyano-4-(dimethylamino)phenylboronic Acid in Modern Drug Discovery

Introduction: A Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the rational design of small molecule inhibitors often hinges on the selection of versatile and strategically functionalized building blocks. 3-Cyano-4-(dimethylamino)phenylboronic acid is one such reagent, poised for significant impact in medicinal chemistry. While a highly specialized reagent, its unique substitution pattern offers a compelling combination of electronic and steric properties that can be exploited for the synthesis of targeted therapies, particularly in oncology and inflammation.

The boronic acid moiety is a cornerstone of modern synthetic chemistry, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the facile construction of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of approved drugs.[1] The true value of 3-Cyano-4-(dimethylamino)phenylboronic acid, however, lies in the functionality of its aromatic core.

The ortho-cyano group acts as a strong electron-withdrawing group, influencing the molecule's reactivity and providing a potential hydrogen bond acceptor for interactions with biological targets. The meta-dimethylamino group, a potent electron-donating group, modulates the electronic character of the phenyl ring and can serve as a key interaction point or a handle for improving pharmacokinetic properties. This "push-pull" electronic arrangement can be instrumental in the design of compounds with specific photophysical properties or for fine-tuning the binding affinity to a target protein.

This guide provides an in-depth look at the practical applications of 3-Cyano-4-(dimethylamino)phenylboronic acid in drug discovery, with a focus on its use in the synthesis of kinase inhibitors. We will explore the mechanistic rationale behind its use and provide a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Core Application: Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] The development of small molecule kinase inhibitors has therefore become a major focus of pharmaceutical research. Many of these inhibitors feature a substituted biaryl or heteroaryl core, which serves as a scaffold to present key pharmacophoric elements to the ATP-binding site of the kinase.

The unique electronic and structural features of 3-Cyano-4-(dimethylamino)phenylboronic acid make it an exemplary building block for the synthesis of kinase inhibitors. For instance, the cyano group can mimic the hydrogen bonding interactions of the adenine portion of ATP with the kinase hinge region, a common strategy in the design of potent and selective inhibitors. The dimethylamino group can be used to enhance solubility and cell permeability, or to form additional interactions in more solvent-exposed regions of the binding pocket.

The general workflow for the synthesis of a biaryl kinase inhibitor using 3-Cyano-4-(dimethylamino)phenylboronic acid is depicted below:

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a robust method for the coupling of 3-Cyano-4-(dimethylamino)phenylboronic acid with an aryl or heteroaryl halide. The causality behind each step is explained to ensure a thorough understanding of the experimental design.

Materials and Reagents:

| Reagent | Purity | Supplier Example | Notes |

| 3-Cyano-4-(dimethylamino)phenylboronic acid | ≥95% | BLD Pharm | May contain varying amounts of the corresponding boroxine (anhydride). This is a common characteristic of boronic acids and typically does not impede the reaction.[3] |